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Compound of Interest

Compound Name:
N-(2/'-(S)-hydroxypalmitoyl)-D-

erythro-Sphingosine

CAS No.: 890041-50-6

Cat. No.: B593887 Get Quote

Executive Summary: The "Dual-Personality" of 2-
Hydroxy Ceramides[1]
2-Hydroxy ceramides (2-OH Cers) are not merely structural variants of canonical ceramides;

they represent a distinct class of sphingolipids where the 2-hydroxylation on the fatty acyl chain

imparts unique biophysical and signaling properties.

This guide objectively compares the performance and function of Short-Chain (C16-C18)

versus Very-Long-Chain (C24+) 2-hydroxy ceramides. The data reveals a strict functional

dichotomy:

C24+ 2-OH Ceramides: Act as "Structural Rivets" essential for membrane integrity in the skin

barrier and myelin sheaths.

C16 2-OH Ceramides: Act as potent "Signaling Effectors" that drive apoptosis and stress

responses with higher potency than their non-hydroxylated counterparts.[1]

Biophysical Mechanism: The "Rivet" vs. The
"Disruptor"
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The functional divergence of 2-OH ceramides is dictated by how their acyl chain length

interacts with the membrane bilayer.

Comparative Analysis of Membrane Dynamics
Feature

Short Chain (C16-C18) 2-OH

Ceramide

Very Long Chain (C24+) 2-

OH Ceramide

Primary Role Signaling / Pro-Apoptotic Structural / Barrier Function

Membrane Behavior

Phase separates into

ceramide-rich domains

(CRPs). Acts as a "wedge,"

disrupting packing.

Interdigitates between

membrane leaflets. Acts as a

"rivet," locking the bilayer.

Phase Transition (Tm)
Lower Tm; promotes gel-fluid

phase separation.

High Tm; stabilizes the

Orthorhombic (crystalline)

phase.

H-Bonding Network

2-OH group increases

headgroup H-bonding,

stabilizing lateral domains.

2-OH group anchors

headgroup; C24 chain anchors

trans-bilayer coupling.

Pathological Link
Elevated in apoptotic cells and

metabolic stress.

Depleted in Atopic Dermatitis

(AD) and Demyelination (FA2H

deficiency).

Mechanism Visualization
The following diagram illustrates the structural difference between the "Interdigitation" of C24 2-

OH Cers and the "Domain Formation" of C16 2-OH Cers.
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C24+ 2-OH Ceramide (Structural Rivet) C16 2-OH Ceramide (Signaling Effector)

C24 2-OH Ceramide

Acyl Chain Interdigitation
(Couples Leaflets)

Extends into opposing leaflet

Stabilized Orthorhombic Phase
(Low Permeability)

Prevents lateral slip

C16 2-OH Ceramide

Lateral Phase Separation
(Ceramide-Rich Platforms)

Mismatched hydrophobic length

Receptor/Enzyme Clustering
(Apoptosis Initiation)

Displaces cholesterol/proteins

2-OH Group Effect:
Increases Headgroup H-Bonding

Click to download full resolution via product page

Caption: C24+ chains physically couple membrane leaflets (interdigitation), while C16 chains

create lateral stress, forming signaling platforms.

Functional Application 1: The Skin Barrier (C24+)
In the Stratum Corneum (SC), C24 and C26 2-hydroxy ceramides are critical. The 2-OH group

provides an additional hydrogen bond donor/acceptor at the interface, while the ultra-long chain

spans the bilayer midplane.

Performance Metric: Permeability Barrier Competence.
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Observation: In Fatty Acid 2-Hydroxylase (FA2H) deficient models, the loss of 2-OH Cers

leads to a collapse of the Long Periodicity Phase (LPP) into a Short Periodicity Phase (SPP),

significantly increasing Transepidermal Water Loss (TEWL).

Comparison: Replacing C24 2-OH Cer with C16 2-OH Cer (common in diseased skin like

Atopic Dermatitis) destroys the LPP structure because the C16 chain is too short to

interdigitate.

Experimental Protocol A: Assessing Barrier Function
Objective: Determine the impact of chain length on membrane permeability.

Liposome Preparation:

Prepare Large Unilamellar Vesicles (LUVs) mimicking SC composition: Ceramide (C16-

2OH or C24-2OH) / Cholesterol / Free Fatty Acid (1:1:1 molar ratio).

Critical Step: Use hydration above Tm (typically >80°C for C24 species) to ensure proper

mixing.

Calcein Leakage Assay:

Encapsulate Calcein (self-quenching concentration, 50-70 mM) during rehydration.

Remove unencapsulated dye via Size Exclusion Chromatography (Sepharose CL-4B).

Monitor fluorescence (

) over 24 hours at 32°C (skin temp).

Result: C24-2OH liposomes should show <5% leakage; C16-2OH liposomes typically

show >20% leakage due to packing defects.

Functional Application 2: Apoptosis Signaling (C16)
Short-chain 2-hydroxy ceramides, specifically the (R)-2'-hydroxy-C16-ceramide isomer, are

highly potent inducers of apoptosis.
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Potency: (R)-2-OH-C16 is often 2-5x more potent than non-hydroxy C16 ceramide in glioma

and leukemia cell lines.

Mechanism: The 2-OH group alters the lipid's presentation to cytosolic proteins, specifically

targeting protein phosphatases (e.g., PP2A) and modulating the Akt/MAPK axis.

Signaling Pathway Diagram
The following diagram details the specific cascade triggered by C16 2-OH Ceramide

accumulation.

Stimulus

Cell Stress / Chemo Accumulation of
C16 2-OH Ceramide

De Novo Synthesis Target: PP2A / PhosphatasesAllosteric Modulation

Akt (Dephosphorylation)Inhibits Survival
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Loss of inhibition

Direct activation Apoptosis / Cell Death
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Caption: C16 2-OH Ceramide specifically targets phosphatases, collapsing survival signaling

(Akt) and amplifying stress (MAPK).

Experimental Protocol B: Apoptosis Potency Assay
Objective: Compare IC50 of 2-OH vs Non-OH ceramides.

Cell Culture: Use C6 glioma or Jurkat T-cells.

Treatment:

Dissolve lipids in ethanol/dodecane (98:2) complexed with BSA (1:1 molar ratio) to ensure

delivery.

Treat cells with 0, 5, 10, 20, 50 µM of (R)-C16-2OH-Cer vs C16-Cer (non-OH).

Readout (Annexin V/PI):
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Incubate for 6-12 hours (2-OH effects are often faster).

Stain with Annexin V-FITC (early apoptosis) and Propidium Iodide (necrosis).

Flow Cytometry: Quantify % Annexin V+ cells.

Self-Validation: The 2-OH variant should induce significant Akt dephosphorylation (verify

via Western Blot) within 1-3 hours, preceding the non-OH variant.

Synthesis and Recommendations
For drug development and barrier engineering, the choice of acyl chain length in 2-hydroxy

ceramides is binary and critical:

For Barrier Repair / Drug Delivery Vehicles:

Selection: Must use C24:0 or C24:1 2-hydroxy ceramide.

Reasoning: C16 will destabilize the formulation and fail to integrate into the host tissue's

orthorhombic phase.

For Anti-Cancer Therapeutics:

Selection:C16 or C18 2-hydroxy ceramide.

Reasoning: High solubility allows rapid membrane insertion, domain formation, and

immediate engagement of apoptotic signaling nodes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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